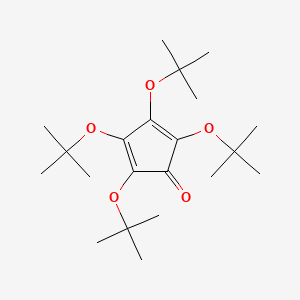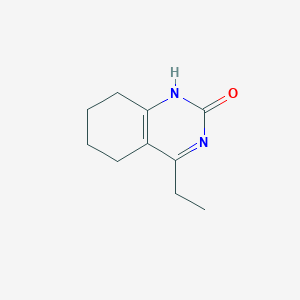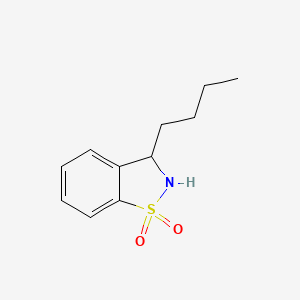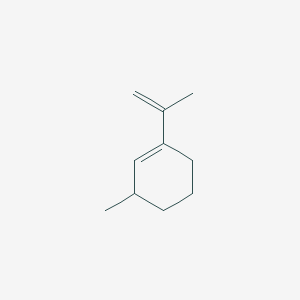
L-Methionine, N-((2'-(2-aminoethyl)(2,4'-bithiazol)-4-yl)carbonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bithiazole ring system, which is a unique structural feature that imparts specific chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the bithiazole ring system, the introduction of the aminoethyl group, and the coupling of the L-methionine moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bithiazole ring system can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the bithiazole ring system.
Aplicaciones Científicas De Investigación
L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism by which L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The bithiazole ring system plays a crucial role in these interactions, contributing to the compound’s unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester include other amino acid derivatives with bithiazole ring systems or related structures. Examples include:
Uniqueness
What sets L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
86179-50-2 |
|---|---|
Fórmula molecular |
C16H22N4O3S3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H22N4O3S3/c1-3-23-16(22)10(5-7-24-2)19-14(21)11-8-26-15(20-11)12-9-25-13(18-12)4-6-17/h8-10H,3-7,17H2,1-2H3,(H,19,21)/t10-/m0/s1 |
Clave InChI |
XZNCZDGQCBYDGY-JTQLQIEISA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCSC)NC(=O)C1=CSC(=N1)C2=CSC(=N2)CCN |
SMILES canónico |
CCOC(=O)C(CCSC)NC(=O)C1=CSC(=N1)C2=CSC(=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)




![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)



![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)

![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)

